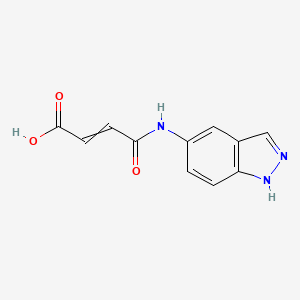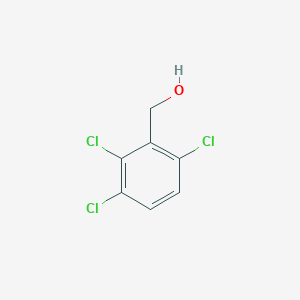![molecular formula C18H26O3 B11724592 Methyl 3-[4-(octyloxy)phenyl]prop-2-enoate](/img/structure/B11724592.png)
Methyl 3-[4-(octyloxy)phenyl]prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-[4-(octyloxy)phenyl]prop-2-enoate is an organic compound with a molecular formula of C18H26O3 It is a derivative of cinnamic acid, where the phenyl ring is substituted with an octyloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[4-(octyloxy)phenyl]prop-2-enoate typically involves the esterification of 3-[4-(octyloxy)phenyl]prop-2-enoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where the acid and methanol are continuously fed, and the ester is continuously removed. This process is advantageous due to its efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-[4-(octyloxy)phenyl]prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The octyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used as reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: 3-[4-(octyloxy)phenyl]prop-2-enoic acid.
Reduction: 3-[4-(octyloxy)phenyl]propan-1-ol.
Substitution: Products vary based on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 3-[4-(octyloxy)phenyl]prop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving cell membrane interactions due to its amphiphilic nature.
Industry: Used in the production of polymers and coatings due to its ability to undergo polymerization reactions.
Mecanismo De Acción
The mechanism of action of Methyl 3-[4-(octyloxy)phenyl]prop-2-enoate involves its interaction with various molecular targets. The ester group can be hydrolyzed by esterases, releasing the corresponding acid and alcohol. The octyloxy group enhances the compound’s lipophilicity, facilitating its incorporation into lipid bilayers and interaction with membrane proteins.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-(4-methoxyphenyl)prop-2-enoate: Similar structure but with a methoxy group instead of an octyloxy group.
Methyl 3-(3-methylphenyl)prop-2-enoate: Similar structure but with a methyl group instead of an octyloxy group.
Uniqueness
Methyl 3-[4-(octyloxy)phenyl]prop-2-enoate is unique due to the presence of the long octyloxy chain, which imparts distinct physical and chemical properties. This makes it more hydrophobic compared to its analogs, influencing its behavior in biological and industrial applications.
Propiedades
Fórmula molecular |
C18H26O3 |
|---|---|
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
methyl 3-(4-octoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C18H26O3/c1-3-4-5-6-7-8-15-21-17-12-9-16(10-13-17)11-14-18(19)20-2/h9-14H,3-8,15H2,1-2H3 |
Clave InChI |
WICDVRPXTPVVCE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOC1=CC=C(C=C1)C=CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(4-Chlorophenyl)diazen-1-yl]-3-hydroxy-1-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B11724511.png)

![1-[(2S,3S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B11724524.png)





![2-cyano-3-{2,5-dimethyl-1-[(oxolan-2-yl)methyl]-1H-pyrrol-3-yl}prop-2-enoic acid](/img/structure/B11724537.png)

![6-Bromo-3,4-dihydrospiro[1-benzopyran-2,3'-piperidine]](/img/structure/B11724540.png)
![3-(Chloromethyl)-4-[(4-ethoxyphenyl)methylidene]-1,2-oxazol-5-one](/img/structure/B11724550.png)


